Trifluoromethoxy Substitution Enhances Lipophilicity and Metabolic Stability Compared to Methoxy and Halogen Analogs
The 3-trifluoromethoxy group in this compound imparts a calculated logP increase of approximately 1.0–1.5 units compared to the des-OCF₃ analog (N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide), based on comparative molecular property predictions. This lipophilicity gain is expected to improve passive membrane permeability and blood-brain barrier penetration, consistent with structure-activity relationships established in the mGlu7 NAM series where trifluoromethoxy-containing benzamides achieved CNS Kp values of 1.9–5.8 [1]. In that series, metabolic stability (CLₕₑₚ) was also significantly improved for OCF₃-bearing compounds relative to methoxy analogs, suggesting this compound likely exhibits a similar advantage for in vivo studies.
| Evidence Dimension | Calculated logP and inferred metabolic stability |
|---|---|
| Target Compound Data | Predicted logP ~3.2–3.8 (estimated by fragment-based calculation) |
| Comparator Or Baseline | N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide: predicted logP ~2.2–2.5 |
| Quantified Difference | ΔlogP ≈ +1.0 to +1.5; qualitative improvement in metabolic stability expected based on literature precedent |
| Conditions | In silico physicochemical property prediction; cross-study inference from mGlu7 NAM series where OCF₃-benzamides showed CNS Kp 1.9–5.8 and reduced clearance relative to OMe analogs [1] |
Why This Matters
For CNS drug discovery or any program where passive permeability and metabolic stability are critical endpoints, this specific OCF₃-substituted benzamide is predicted to outperform simpler methoxy or des-substituted analogs, making it a superior choice for structure-activity relationship exploration.
- [1] Reed CW, Yohn SE, Washecheck JP, et al. J. Med. Chem. 2019, 62, 1, 440-455. doi:10.1021/acs.jmedchem.8b01764. View Source
